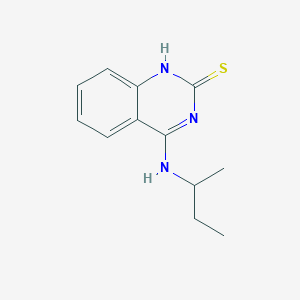

4-(sec-butylamino)quinazoline-2(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . They are used in various fields such as medicinal chemistry due to their biological activities .

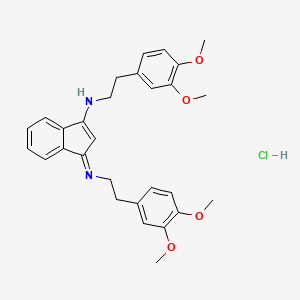

Molecular Structure Analysis

The molecular structure of quinazolines consists of a benzene ring fused to a pyrimidine ring . The specific structure of “4-(sec-butylamino)quinazoline-2(1H)-thione” would include a sec-butylamino group at the 4-position and a thione group at the 2-position of the quinazoline ring.Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions, including lithiations and Grignard reactions . The specific reactions that “4-(sec-butylamino)quinazoline-2(1H)-thione” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, and refractive index . The specific physical and chemical properties of “4-(sec-butylamino)quinazoline-2(1H)-thione” are not available in the sources I found.科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Quinazoline Derivatives : The synthesis of quinazoline derivatives, including those similar to 4-(sec-butylamino)quinazoline-2(1H)-thione, has been explored through various methods. For instance, Hanusek et al. (2001) studied the synthesis of substituted 2-benzoylaminothiobenzamides and their subsequent transformation into quinazoline-4-thiones, emphasizing the importance of tautomerism and the influence of substituents on the structural preferences of these compounds (Hanusek et al., 2001). Wu and Yu (2010) developed a metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones, showcasing a method to synthesize quinazoline derivatives under mild conditions (Wu & Yu, 2010).

Chemical Modifications and Applications

Development of Novel Quinazoline Scaffolds : Keivanloo et al. (2018) described the one-pot synthesis of thiazolo[3,2-a]benzimidazole-linked quinazoline scaffolds, highlighting the versatility of quinazoline chemistry in creating diverse molecular structures with potential applications in various fields (Keivanloo et al., 2018).

Biological Activities and Screening

Antimicrobial, Analgesic, and Anti-inflammatory Activities : Dash et al. (2017) synthesized and evaluated novel quinazoline derivatives for their antimicrobial, analgesic, and anti-inflammatory properties, providing insights into the potential therapeutic applications of these compounds (Dash et al., 2017).

Molecular Structure and Analysis

Structural and Spectroscopic Analysis : Marinho and Proença (2015) explored the synthesis of substituted 4-(arylamino)quinazolines, focusing on the reaction conditions and structural analysis using spectroscopic techniques, which are crucial for understanding the chemical behavior and potential applications of quinazoline compounds (Marinho & Proença, 2015).

作用機序

Some quinazoline derivatives have been studied for their potential as multi-target drug candidates, combining the features of reactive oxygen species (ROS) modulators, poly (ADP-ribose) polymerase 1 (PARP1), and/or heat shock protein 90 (Hsp90) inhibitors in a single molecule . The specific mechanism of action of “4-(sec-butylamino)quinazoline-2(1H)-thione” is not available in the sources I found.

将来の方向性

The future directions for research on quinazoline derivatives could include further exploration of their potential as multi-target drug candidates, particularly for the treatment of diseases such as cancer . The specific future directions for research on “4-(sec-butylamino)quinazoline-2(1H)-thione” are not available in the sources I found.

特性

IUPAC Name |

4-(butan-2-ylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-3-8(2)13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIVHXJUDUSKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(sec-butylamino)quinazoline-2(1H)-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2356210.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)

![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B2356227.png)

![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)

![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)